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Introduction
Three-dimensional (3D) bioprinting holds immense promise for fabricating complex, functional

tissues for applications in regenerative medicine, drug screening, and disease modeling. A

significant challenge in creating large-scale, cell-laden constructs is ensuring adequate oxygen

supply to the encapsulated cells, as the diffusion limit of oxygen in tissues is typically 100-200

µm.[1][2] Hypoxia within the core of bioprinted hydrogels can lead to decreased cell viability,

impaired tissue formation, and ultimately, construct failure.[3][4]

To address this limitation, researchers have explored the incorporation of oxygen-generating

biomaterials directly into bioinks.[3][4] Sodium percarbonate (SPC), an adduct of sodium

carbonate and hydrogen peroxide, is a promising candidate due to its ability to release oxygen

upon contact with water.[5][6] However, the initial burst release of oxygen and the concurrent

production of hydrogen peroxide can induce cytotoxicity.[5][7] This document provides detailed

application notes and protocols for the effective use of sodium percarbonate in bioprinting

hydrogels to enhance cell viability, with a focus on mitigating its cytotoxic effects through the

co-incorporation of catalase.

Principle of Oxygen Generation
Sodium percarbonate decomposes in an aqueous environment to release hydrogen peroxide

(H₂O₂), which is subsequently broken down into water and oxygen.[5] The reaction is as
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follows:

2Na₂CO₃·3H₂O₂ → 4Na⁺ + 2CO₃²⁻ + 6H₂O + 3O₂

While this reaction provides a source of oxygen, the accumulation of H₂O₂ can be detrimental

to cells.[5] The enzyme catalase can be used to accelerate the decomposition of H₂O₂ into

water and oxygen, thereby increasing the rate of oxygen release while reducing cytotoxicity.[5]

[6]

Data Presentation: Quantitative Analysis of SPC on
Cell Viability
The following tables summarize key quantitative data from studies investigating the impact of

sodium percarbonate and catalase on cell viability in bioprinted hydrogels under hypoxic

conditions.

Table 1: Effect of Sodium Percarbonate and Catalase on Skeletal Muscle Cell Viability in

Hydrogels under Hypoxia (0.1% O₂) after 7 Days

Hydrogel Composition Cell Viability (%)

Control (no SPC or Catalase) 84.5 ± 5.1

1 mg/mL SPC Reduced viability (cytotoxic)

1 mg/mL SPC + 20 U Catalase 94.2 ± 3.8

Data adapted from a study on bioprinted muscle constructs.[5] The results indicate that the

combination of SPC and catalase significantly enhances cell viability compared to the control

group under hypoxic conditions.[5]

Table 2: Optimized Concentration for Improved Cell Viability over 12 Days under Hypoxia

Hydrogel Composition Outcome

1 mg/mL SPC + 20 U Catalase
Improved cell viability compared to hypoxic

control
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This optimized composition demonstrated sustained benefits for cell survival over an extended

period.[5]

Experimental Protocols
Protocol 1: Preparation of Oxygen-Generating Bioink
with SPC and Catalase
This protocol describes the preparation of a fibrinogen-based bioink incorporating sodium

percarbonate and catalase.

Materials:

Fibrinogen solution

Sodium Percarbonate (SPC)

Catalase (from bovine liver)

Cell suspension (e.g., skeletal muscle cells, fibroblasts)

Sterile phosphate-buffered saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer

Bioprinter

Procedure:

Prepare SPC Stock Solution:

Aseptically weigh the required amount of SPC powder.

Dissolve in sterile PBS to achieve a desired stock concentration (e.g., 10 mg/mL).

Vortex thoroughly to ensure complete dissolution.
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Note: Prepare this solution fresh before each experiment due to the instability of SPC in

aqueous solutions.

Prepare Catalase Stock Solution:

Aseptically dissolve catalase in sterile PBS to a stock concentration of 200 U/mL.

Store on ice.

Prepare Cell Suspension:

Harvest cells using standard cell culture techniques.

Centrifuge the cell suspension and resuspend the cell pellet in a small volume of cell

culture medium to achieve a high cell density.

Formulate the Bioink:

In a sterile microcentrifuge tube, combine the fibrinogen solution with the cell suspension.

Gently mix by pipetting up and down. Avoid introducing air bubbles.

Add the SPC stock solution to the bioink to a final concentration of 1 mg/mL. Mix gently.

Add the catalase stock solution to the bioink to a final concentration of 20 U. Mix gently.

The final bioink is now ready for loading into the bioprinter cartridge.

Protocol 2: 3D Bioprinting of Cell-Laden Constructs
This protocol outlines the general steps for bioprinting with the prepared oxygen-generating

bioink.

Equipment:

3D Bioprinter (e.g., extrusion-based)

Sterile bioprinter cartridge and nozzle
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Computer with bioprinting software

CAD model of the desired construct

Procedure:

Load the Bioink:

Carefully load the prepared oxygen-generating bioink into a sterile bioprinter cartridge,

avoiding the introduction of air bubbles.

Printer Setup:

Install the cartridge and a suitable nozzle onto the bioprinter.

Calibrate the printer according to the manufacturer's instructions.

Printing:

Load the CAD file of the desired construct into the bioprinting software.

Set the printing parameters (e.g., printing speed, layer height, infill density). These will

need to be optimized for the specific bioink and construct geometry.

Initiate the printing process onto a sterile substrate.

Post-Printing Crosslinking:

Depending on the hydrogel system (e.g., fibrinogen), a crosslinking step may be required.

For fibrinogen-based bioinks, this typically involves the addition of thrombin.

Culturing the Construct:

Transfer the bioprinted construct to a sterile petri dish or multi-well plate containing pre-

warmed cell culture medium.

Incubate the construct under standard cell culture conditions (e.g., 37°C, 5% CO₂) or

under hypoxic conditions for experimental purposes.
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Protocol 3: Assessment of Cell Viability
This protocol describes how to assess cell viability within the bioprinted construct using a

Live/Dead assay.

Materials:

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

Phosphate-buffered saline (PBS)

Fluorescence microscope

Procedure:

Prepare Staining Solution:

Prepare the Live/Dead staining solution according to the manufacturer's instructions by

diluting the stock solutions in sterile PBS.

Stain the Construct:

Remove the culture medium from the bioprinted construct.

Gently wash the construct with PBS.

Add a sufficient volume of the Live/Dead staining solution to completely cover the

construct.

Incubate at room temperature for 15-30 minutes, protected from light.

Imaging:

Carefully remove the staining solution and wash the construct with PBS.

Image the construct using a fluorescence microscope with appropriate filters for Calcein

AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red

fluorescence).
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Quantification:

Acquire images from multiple random fields of view.

Use image analysis software to count the number of live and dead cells.

Calculate the percentage of cell viability as: (Number of live cells / Total number of cells) x

100

Visualizations
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Caption: Experimental workflow for bioprinting with oxygen-generating hydrogels.
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Caption: Signaling pathway of SPC-mediated oxygen generation and its effect on cell viability.

Conclusion
The incorporation of sodium percarbonate, in conjunction with catalase, into bioprinting

hydrogels presents a viable strategy to combat hypoxia and enhance cell viability within 3D

constructs.[5] The protocols and data presented herein provide a framework for researchers to

effectively utilize this oxygen-generating system. Careful optimization of SPC and catalase

concentrations is crucial to balance sufficient oxygen generation with the mitigation of

cytotoxicity.[5][7] This approach contributes to the advancement of bioprinting by enabling the

fabrication of larger and more physiologically relevant tissue-engineered constructs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b081022?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2024.1292171/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2024.1292171/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3708668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015602/
https://www.mdpi.com/1422-0067/23/12/6842
https://pubmed.ncbi.nlm.nih.gov/35743287/
https://pubmed.ncbi.nlm.nih.gov/35743287/
https://pubmed.ncbi.nlm.nih.gov/20078698/
https://pubmed.ncbi.nlm.nih.gov/20078698/
https://www.benchchem.com/product/b081022#sodium-percarbonate-in-bioprinting-hydrogels-for-cell-viability
https://www.benchchem.com/product/b081022#sodium-percarbonate-in-bioprinting-hydrogels-for-cell-viability
https://www.benchchem.com/product/b081022#sodium-percarbonate-in-bioprinting-hydrogels-for-cell-viability
https://www.benchchem.com/product/b081022#sodium-percarbonate-in-bioprinting-hydrogels-for-cell-viability
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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